molecular formula C11H10Cl2N4 B1676516 Metoprine CAS No. 7761-45-7

Metoprine

货号: B1676516
CAS 编号: 7761-45-7
分子量: 269.13 g/mol
InChI 键: VQJHOPSWBGJHQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲氧嘧啶是一种二氨基嘧啶叶酸拮抗剂,具有潜在的抗肿瘤活性。它抑制二氢叶酸还原酶,从而导致细胞叶酸代谢和细胞生长减少。 此外,它还抑制组胺-N-甲基转移酶,导致组胺分解代谢减少 甲氧嘧啶是脂溶性的,能够穿过血脑屏障 .

化学反应分析

甲氧嘧啶会发生各种化学反应,包括:

    还原: 涉及甲氧嘧啶的还原反应不太常见。

    取代: 甲氧嘧啶可以发生取代反应,特别是涉及嘧啶环上的氨基。

这些反应中常用的试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

Neurological Applications

1.1. Treatment of Methamphetamine-Induced Behavioral Aberrations

Research has shown that metoprine can modulate the effects of methamphetamine, a powerful stimulant. In studies involving mice, pretreatment with this compound significantly reduced the reinforcing effects of methamphetamine as measured by conditioned place preference tests. This suggests that this compound may alleviate the rewarding properties of methamphetamine and hyperlocomotion associated with its use .

1.2. Effects on Sleep and Wakefulness

This compound has been observed to influence sleep patterns, particularly in models of narcolepsy. It was found to increase wakefulness while decreasing non-rapid eye movement sleep through activation of the histamine H1 receptor. Notably, this compound demonstrated a strong therapeutic effect on cataplexy, outperforming other treatments such as pitolisant . These findings indicate its potential as a treatment for sleep disorders.

1.3. Behavioral Modifications in Epileptic Models

In a study involving rats with epilepsy, this compound administration resulted in increased locomotor activity and alterations in specific behaviors such as hyperlocomotion and stereotyped actions. The compound also suppressed spike-wave discharges characteristic of absence seizures, suggesting its role in modulating epileptic activity through histamine metabolism inhibition .

Endocrinological Applications

2.1. Diagnostic Use in Cushing's Syndrome

This compound is utilized as a diagnostic tool to assess hypothalamic-pituitary function by inhibiting cortisol synthesis. It leads to increased adrenocorticotropic hormone production due to reduced cortisol feedback inhibition, making it useful for evaluating adrenal function and diagnosing conditions like Cushing's syndrome .

2.2. Impact on Cortisol Levels

In clinical settings, this compound has been shown to effectively reduce cortisol secretion in patients with adrenal disorders. Studies indicate that it can decrease cortisol levels significantly, providing a therapeutic avenue for managing hypercortisolism .

Pharmacokinetics and Mechanism of Action

This compound operates by inhibiting the activity of histamine N-methyltransferase, leading to increased levels of histamine in the brain. This mechanism underlies its effects on behavior and physiological responses, including alterations in thirst and diuresis observed in animal studies .

Data Summary Table

Application AreaFindingsReference
Neurological EffectsReduces methamphetamine-induced behavioral reinforcement; increases wakefulness
Sleep DisordersProlongs wakefulness; suppresses cataplexy
EpilepsyIncreases locomotor activity; suppresses spike-wave discharges
EndocrinologyReduces cortisol levels; used diagnostically for Cushing's syndrome
PharmacokineticsInhibits histamine N-methyltransferase; affects thirst and diuresis

Case Studies and Research Findings

Several studies have documented the effects of this compound across different experimental models:

  • Methamphetamine Study : Mice pretreated with this compound showed reduced reinforcing effects from methamphetamine, suggesting potential therapeutic implications for addiction treatment .
  • Sleep Study : this compound administration led to significant changes in sleep architecture in narcoleptic mice, indicating its effectiveness in managing sleep-related disorders .
  • Cushing's Syndrome Study : A retrospective analysis demonstrated that this compound successfully decreased cortisol secretion in approximately 50% of patients diagnosed with Cushing's syndrome .

作用机制

甲氧嘧啶通过抑制二氢叶酸还原酶发挥作用,导致细胞叶酸代谢和细胞生长减少。 它还抑制组胺-N-甲基转移酶,导致组胺分解代谢减少 。这些作用会影响各种分子靶点和途径,包括叶酸依赖性酶促过程和大脑中组胺的调节。

相似化合物的比较

甲氧嘧啶与其他类似化合物相比具有独特性,因为它对二氢叶酸还原酶和组胺-N-甲基转移酶具有双重抑制作用。类似的化合物包括:

    甲氨蝶呤: 另一种用于癌症治疗的二氢叶酸还原酶抑制剂。

    甲氧苄啶: 一种用作抗生素的二氢叶酸还原酶抑制剂。

    乙胺嘧啶: 通过抑制二氢叶酸还原酶来治疗寄生虫感染。

甲氧嘧啶能够穿过血脑屏障以及其双重抑制作用使其有别于这些其他化合物 .

准备方法

甲氧嘧啶的制备涉及合成路线,通常包括在特定条件下使 3,4-二氯苯胺与氰胺反应以形成所需产物。工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 详细的工业生产方法在公共领域中并不容易获得。

生物活性

Metoprine, chemically known as 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, is primarily recognized as a selective inhibitor of histamine N-methyltransferase (HMT). This compound has garnered attention due to its potential therapeutic applications, particularly in modulating neurological functions and behaviors associated with various conditions, including substance abuse and epilepsy.

This compound functions by inhibiting the enzyme HMT, which is responsible for the degradation of histamine in the brain. By preventing histamine breakdown, this compound enhances histaminergic neurotransmission. This mechanism has been linked to various biological effects, including alterations in locomotor activity and behavioral responses in animal models.

Behavioral Studies

  • Locomotor Activity : In experimental studies involving rodents, this compound administration has consistently resulted in increased locomotor activity. For instance, a dose of 20 mg/kg administered intraperitoneally (i.p.) led to significant hyperlocomotion in both normal and epileptic rat models .
  • Conditioned Place Preference (CPP) : this compound has been shown to influence reward pathways. In a study assessing its effects on methamphetamine (METH)-induced behaviors, pretreatment with this compound reduced METH-induced CPP scores, suggesting an attenuation of the reinforcing effects of METH . However, it also induced CPP when administered alone, indicating potential reinforcing properties .
  • Epileptic Models : In WAG/Rij rats with mixed epilepsy, this compound not only increased locomotor activity but also suppressed spike-wave discharges characteristic of absence seizures. This suggests that this compound may have therapeutic potential in managing seizure disorders by enhancing histaminergic activity .

Renal Effects

This compound has been studied for its renal effects as well. In conscious Wistar rats, doses ranging from 10-20 mg/kg resulted in increased thirst and diuresis, indicating a role in renal function modulation . These findings highlight the compound's systemic effects beyond the central nervous system.

Data Table: Summary of Biological Effects of this compound

Study Model Dose (mg/kg) Main Findings
Mice10Reduced METH-induced CPP; increased locomotor activity
Rats20Increased locomotion; suppression of spike-wave discharges
Rats10-20Induced thirst and diuresis

Case Study 1: Methamphetamine-Induced Behaviors

In a controlled study, mice were pretreated with this compound before being conditioned with METH. The results indicated that this compound significantly reduced the rewarding properties of METH while enhancing locomotion independently of anxiety or memory impairments . This positions this compound as a potential candidate for treating substance use disorders.

Case Study 2: Epilepsy Management

A study focusing on WAG/Rij rats demonstrated that this compound not only increased motor activity but also effectively reduced seizure-like activity as measured by electroencephalographic recordings. This dual action suggests that this compound may serve as a therapeutic agent for managing both behavioral activation and seizure control .

常见问题

Q. Basic: What in vitro assays are recommended for assessing Metoprine’s specificity toward histamine-N-methyltransferase (HNMT) over diamine oxidase (DAO)?

Methodological Guidance :

  • Use recombinant HNMT and DAO enzymes in parallel assays to compare inhibition kinetics. Measure enzyme activity via spectrophotometric detection of methylated histidine (for HNMT) or hydrogen peroxide (for DAO) .
  • Validate specificity by testing this compound at concentrations ≤50 µM, as higher doses may exhibit off-target effects on DAO .
  • Include positive controls (e.g., tacrine for HNMT inhibition) and negative controls (solvent-only reactions) to ensure assay reliability.

Q. Basic: How to determine the optimal dosage of this compound for HNMT inhibition in murine models?

Experimental Design :

  • Conduct dose-response studies in wild-type and DAO knockout (KO) mice to isolate HNMT-specific effects. Start with 1–10 mg/kg intraperitoneal injections, monitoring plasma and tissue histamine levels at intervals (e.g., 30, 60, 120 minutes post-administration) .
  • Measure HNMT activity in brain, liver, and kidney homogenates to account for tissue-specific pharmacokinetics. This compound’s lipophilicity (logD = 2.0) ensures high tissue penetration, but clearance rates vary by organ .

Q. Advanced: How to resolve contradictions between in vitro and in vivo findings on this compound’s role in histamine clearance?

Data Contradiction Analysis :

  • In vitro limitations : Cell culture models lack systemic factors (e.g., renal clearance, plasma proteins). Use ex vivo organotypic cultures to bridge in vitro and in vivo data .
  • In vivo confounding variables : Monitor DAO activity in KO models, as residual HNMT-independent pathways may exist. Statistical analysis of area-under-the-curve (AUC) data for histamine degradation phases can isolate temporal effects .
  • Replicate experiments using dual HNMT/DAO inhibitors or genetic double-KO models (if viable) to clarify enzyme contributions .

Q. Advanced: What statistical approaches are suitable for analyzing time-dependent effects of this compound on histamine levels?

Analytical Framework :

  • Use mixed-effects models to account for repeated measurements (e.g., histamine levels at multiple timepoints). Include fixed effects (dose, genotype) and random effects (individual variability) .
  • Compare AUC values for histamine clearance curves between treatment groups. Apply Bonferroni correction for multiple comparisons to reduce Type I errors .
  • Report confidence intervals and effect sizes to quantify clinical relevance beyond p-values .

Q. Basic: What parameters are critical to report when documenting this compound administration in experimental methods?

Reproducibility Checklist :

  • Dosage : Exact mg/kg, route (e.g., intraperitoneal), and vehicle (e.g., saline/DMSO ratio) .
  • Tissue distribution : Include timepoints for sample collection and methods for measuring this compound concentrations (e.g., LC-MS) .
  • Batch variability : Specify the compound’s source, purity (≥95% by HPLC), and storage conditions (−20°C in dark) .

Q. Advanced: How to design a study differentiating HNMT and DAO activity in histamine metabolism using this compound?

Study Design :

  • Cohorts : Use four groups—wild-type, HNMT KO, DAO KO, and double KO (if available)—treated with this compound (1–2 mg/kg) .
  • Outcome measures : Compare histamine half-life in plasma, temperature drop kinetics (a histamine-sensitive endpoint), and tissue-specific methylation rates .
  • Controls : Co-administer DAO-specific inhibitors (e.g., aminoguanidine) to isolate HNMT effects in wild-type models.

Q. Basic: What controls are necessary when testing this compound’s off-target effects in cell culture studies?

Control Strategy :

  • Enzyme panels : Test this compound against unrelated enzymes (e.g., cytochrome P450 isoforms) to rule out broad inhibition .
  • Genetic knockdown : Use siRNA targeting HNMT to confirm that observed effects are enzyme-specific.
  • Solvent controls : Include DMSO at the same concentration as in this compound solutions to exclude vehicle artifacts .

Q. Advanced: How to integrate pharmacokinetic data into experimental models using this compound?

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling :

  • Measure this compound’s half-life (19 hours in mice) and tissue-to-plasma ratios (e.g., 7:1 in brain) to optimize dosing schedules .
  • Use compartmental modeling to predict steady-state concentrations in target tissues. Validate with mass spectrometry .
  • Adjust for species differences: Murine metabolic rates may necessitate higher doses than in vitro human enzyme assays .

属性

IUPAC Name

5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c1-5-9(10(14)17-11(15)16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJHOPSWBGJHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057831
Record name Methodichlorophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7761-45-7
Record name Metoprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7761-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoprine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPRINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METOPRINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methodichlorophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9RKX796Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Monoethyl carbonotrithioate
Monoethyl carbonotrithioate
Metoprine
Monoethyl carbonotrithioate
Monoethyl carbonotrithioate
Metoprine
Monoethyl carbonotrithioate
Monoethyl carbonotrithioate
Metoprine
Monoethyl carbonotrithioate
Monoethyl carbonotrithioate
Metoprine
Monoethyl carbonotrithioate
Metoprine
Monoethyl carbonotrithioate
Metoprine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。